Pamoic acid
Overview
Description
Pamoic acid, also known as embonic acid, is a derivative of 2-naphthoic acid. It is a dicarboxylic acid with the chemical formula C23H16O6. This compound is commonly used in pharmacology as a counterion to form salts with drug compounds, which can affect the dissolution rate of the drug .
Mechanism of Action
Target of Action
Pamoic acid, also known as embonic acid, is a derivative of 2-Naphthoic acid . Its primary target is the orphan G protein-coupled receptor GPR35 . GPR35 is a receptor that plays a significant role in modulating inflammatory responses .
Mode of Action
This compound acts as an agonist for GPR35 . This means it binds to GPR35 and activates it. The activation of GPR35 by this compound leads to the activation of extracellular signal-regulated kinase (ERK) and beta-arrestin2 . These proteins play crucial roles in cellular processes such as cell growth, differentiation, and apoptosis .
Biochemical Pathways
The activation of GPR35 by this compound affects several biochemical pathways. One of these is the ERK pathway, which is involved in regulating cellular processes such as cell division and differentiation . Another affected pathway is the beta-arrestin2 pathway, which plays a role in regulating receptor signaling and trafficking .
Pharmacokinetics
This compound is a salt form of a drug compound that can affect the dissolution rate of the drug . The presence of multiple oxygen atoms in this compound enables significant hydrogen bonding to occur, which facilitates the dissolution of compounds in water . This property can impact the bioavailability of the drug, affecting how quickly and how much of the drug is absorbed into the bloodstream .
Result of Action
The activation of GPR35 by this compound results in various molecular and cellular effects. One of these is antinociceptive activity, which refers to the ability to reduce the sensation of pain . Additionally, this compound has been found to reduce inflammation in murine models of Pseudomonas aeruginosa pneumonia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the environment can affect the ionization state of this compound, which can in turn influence its solubility and absorption . Furthermore, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially interact with this compound and affect its action .
Biochemical Analysis
Biochemical Properties
Pamoic acid has been found to interact with various biomolecules. It has agonist activity for the orphan G protein-coupled receptor GPR35, through which it activates ERK and beta-arrestin2 . This interaction suggests that this compound plays a role in biochemical reactions involving these proteins.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to reduce inflammation in murine models of Pseudomonas aeruginosa pneumonia . The results indicated that this compound reduces leukocyte recruitment in the airways, particularly neutrophils, suggesting an impaired in vivo chemotaxis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is a direct ligand of both HMGB1 and CXCL12, and it can interfere with heterocomplex formation and the related chemotaxis in vitro . This suggests that this compound exerts its effects through binding interactions with these biomolecules.
Temporal Effects in Laboratory Settings
It is known that this compound can interfere with heterocomplex formation and related chemotaxis in vitro , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, aerosol delivery of this compound was effective in reducing acute and chronic airway murine inflammation and damage induced by P. aeruginosa
Metabolic Pathways
It is known that this compound can affect the dissolution rate of drugs, suggesting that it may interact with enzymes or cofactors involved in drug metabolism .
Transport and Distribution
Given its role as a counterion in drug compounds, it may interact with transporters or binding proteins that facilitate drug distribution .
Preparation Methods
Pamoic acid can be synthesized by reacting 3-hydroxy-2-naphthoic acid with formaldehyde. The reaction involves heating N,N-dimethylformamide with 3-hydroxy-2-naphthoic acid and paraformaldehyde, followed by the addition of a catalyst and sulfuric acid. The mixture is then heated to specific temperatures and maintained for a certain period before cooling and processing to obtain this compound .
Chemical Reactions Analysis
Pamoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Comparison with Similar Compounds
Pamoic acid is unique due to its ability to form stable salts with various drug compounds, enhancing their solubility and dissolution rates. Similar compounds include:
Cycloguanil pamoate: Used as an antimalarial agent.
Hydroxyzine pamoate: Used as an antihistamine and anxiolytic.
Imipramine pamoate: Used as an antidepressant.
Olanzapine pamoate hydrate: Used as an antipsychotic.
Oxantel pamoate: Used as an anthelmintic.
Pyrantel pamoate: Used as an anthelmintic.
Pyrvinium pamoate: Used as an anthelmintic.
This compound’s ability to act as an agonist for GPR35 and its unique binding properties make it distinct from other similar compounds .
Properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-10,24-25H,11H2,(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJNZVDCPSBLRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59413-58-0 (di-lithium salt), 6640-22-8 (di-hydrochloride salt), 68226-93-7 (di-cesium salt), 68226-94-8 (di-rubidium salt), 68226-95-9 (di-potassium salt) | |
Record name | Pamoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048984 | |
Record name | Pamoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-85-8 | |
Record name | Pamoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PAMOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PAMOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pamoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dihydroxy-4,4'-methylenedi(2-naphthoic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAMOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RRQ8QZ38N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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